3-Bromocinnolin-4-ol
CAS No.: 19419-09-1
Cat. No.: VC21340966
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19419-09-1 |
---|---|
Molecular Formula | C8H5BrN2O |
Molecular Weight | 225.04 g/mol |
IUPAC Name | 3-bromo-1H-cinnolin-4-one |
Standard InChI | InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) |
Standard InChI Key | TZRVSTXNTMEAGB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C(=NN2)Br |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=NN2)Br |
Introduction
Chemical Structure and Properties
3-Bromocinnolin-4-ol is characterized by its heterocyclic structure derived from cinnoline, a bicyclic compound consisting of a benzene ring fused to a pyridazine ring. The addition of a bromine atom at position 3 and a hydroxyl group at position 4 creates a compound with distinctive chemical properties and biological activities.
The molecular formula of 3-Bromocinnolin-4-ol is C8H5BrN2O with a molecular weight of approximately 225.04 g/mol. The IUPAC name for this compound is 3-bromo-1H-cinnolin-4-one, reflecting its structural arrangement. This compound can be represented by the canonical SMILES notation C1=CC=C2C(=C1)C(=O)C(=NN2)Br, which precisely describes its atomic connectivity.
The presence of the bromine substituent enhances the compound's lipophilicity, potentially improving its membrane permeability when interacting with biological systems. This characteristic is particularly relevant in understanding its antimicrobial and anticancer activities. The hydroxyl group at position 4 contributes to hydrogen bonding capabilities, which may influence interactions with biological targets.
Table 1: Chemical Properties of 3-Bromocinnolin-4-ol
Property | Value |
---|---|
Molecular Formula | C8H5BrN2O |
Molecular Weight | 225.04 g/mol |
IUPAC Name | 3-bromo-1H-cinnolin-4-one |
InChI Key | TZRVSTXNTMEAGB-UHFFFAOYSA-N |
Physical State | Solid (at room temperature) |
Synthesis and Preparation Methods
Multiple synthetic approaches have been developed for the preparation of 3-Bromocinnolin-4-ol, with each method offering distinct advantages depending on the specific requirements for yield, purity, and scalability.
Laboratory Synthesis
The most common laboratory synthesis route involves the bromination of cinnolin-4-ol using selective brominating agents. This approach typically employs bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The reaction requires carefully controlled conditions to ensure selective bromination at the third position without affecting other sites on the molecule. Following the bromination reaction, purification steps including recrystallization or chromatography are essential to obtain the compound in high purity.
Another synthetic route involves a multi-step process starting with the preparation of cinnoline derivatives followed by strategic functionalization to introduce the bromine and hydroxyl groups at the desired positions. This method may be preferred when specific precursors are readily available or when selective functionalization is challenging through direct bromination.
Industrial Production
On an industrial scale, the production of 3-Bromocinnolin-4-ol typically follows more economically viable pathways that prioritize yield, scalability, and cost-effectiveness. These processes often involve optimized reaction conditions, efficient catalyst systems, and streamlined purification procedures. The industrial synthesis may employ continuous flow reactors or batch processes depending on the specific requirements and available infrastructure.
Table 2: Synthetic Approaches for 3-Bromocinnolin-4-ol
Synthetic Method | Key Reagents | Typical Yield | Advantages |
---|---|---|---|
Direct Bromination | Bromine or NBS, Acetonitrile | 65-75% | Straightforward, fewer steps |
Multi-step Synthesis | Various precursors and reagents | Variable | Better selectivity, versatility |
Chemical Reactivity
3-Bromocinnolin-4-ol exhibits diverse reactivity patterns that make it valuable in organic synthesis and medicinal chemistry. Its reactivity is largely influenced by the presence of the bromine atom and hydroxyl group, which serve as versatile handles for further transformations.
Substitution Reactions
Scientific Applications
The unique structural features and reactivity patterns of 3-Bromocinnolin-4-ol have enabled its application across multiple scientific disciplines.
Synthetic Organic Chemistry
In synthetic organic chemistry, 3-Bromocinnolin-4-ol serves as a valuable building block for constructing more complex heterocyclic compounds. Its well-defined reactivity patterns, particularly at the bromine-substituted position, allow for strategic functionalization and derivatization. These transformations can lead to novel compounds with potential applications in materials science, agrochemistry, and pharmaceutical development.
Medicinal Chemistry
Within medicinal chemistry, 3-Bromocinnolin-4-ol represents an important scaffold for drug discovery efforts. The compound's structure enables systematic modifications for structure-activity relationship studies, helping researchers identify the key structural features responsible for specific biological activities. This approach has led to the development of cinnoline derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
Materials Science and Industrial Applications
Beyond its biological applications, 3-Bromocinnolin-4-ol and its derivatives have been explored for use in materials science and industrial processes. Potential applications include the development of chemical sensors, dyes, and specialty polymers. The compound's heterocyclic structure and functionalization potential make it suitable for creating materials with specific optical, electronic, or mechanical properties.
Biological Activity
3-Bromocinnolin-4-ol exhibits a range of biological activities that have sparked interest in its potential therapeutic applications. Research has revealed significant antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Studies have demonstrated that 3-Bromocinnolin-4-ol possesses notable antibacterial activity against various bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes required for bacterial survival.
Minimum Inhibitory Concentration (MIC) values have been reported for several common pathogens, indicating the compound's effectiveness as an antimicrobial agent. The presence of the bromine substituent appears to enhance the compound's antimicrobial efficacy, possibly by increasing lipophilicity and improving membrane penetration.
Table 3: Antimicrobial Activity of 3-Bromocinnolin-4-ol
Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 1.0 |
Pseudomonas aeruginosa | 10 |
Anticancer Properties
3-Bromocinnolin-4-ol has demonstrated cytotoxic effects against several cancer cell lines, suggesting potential applications in anticancer therapy. In vitro studies have evaluated the compound's antiproliferative activity using standard cytotoxicity assays such as the MTT assay, which measures cell viability following exposure to the compound.
The IC50 values (concentration required to inhibit cell growth by 50%) have been determined for various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). These values provide insight into the compound's potency and selectivity against different cancer types.
Table 4: Cytotoxicity of 3-Bromocinnolin-4-ol Against Cancer Cell Lines
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18-25 |
While the precise mechanism of anticancer activity requires further investigation, preliminary studies suggest that 3-Bromocinnolin-4-ol may induce apoptosis (programmed cell death) in cancer cells through specific molecular pathways. The compound's ability to target cancer cells with relative selectivity makes it an interesting candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research has also revealed that 3-Bromocinnolin-4-ol possesses significant anti-inflammatory properties. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest potential applications in treating inflammatory conditions.
The anti-inflammatory effects of 3-Bromocinnolin-4-ol may be attributed to its ability to modulate specific inflammatory signaling pathways, although the exact mechanisms require further elucidation. The compound's ability to suppress inflammatory mediators highlights its potential as a lead structure for developing novel anti-inflammatory agents.
Structure-Activity Relationship
Structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications of 3-Bromocinnolin-4-ol affect its biological activities. These studies have identified key structural features that contribute to specific biological properties, guiding the rational design of more potent and selective derivatives.
Impact of Halogen Substitution
Future Research Directions
Future research on 3-Bromocinnolin-4-ol is likely to focus on several promising areas that could expand our understanding of this compound and enhance its applications.
Detailed mechanistic studies will be crucial for elucidating the precise molecular mechanisms underlying the compound's biological activities. Understanding these mechanisms could facilitate the rational design of more potent and selective derivatives for specific therapeutic applications.
Development of structure-based design approaches, utilizing computational modeling and crystallographic data, could accelerate the discovery of optimized 3-Bromocinnolin-4-ol derivatives. These approaches could identify key structural features required for interaction with specific biological targets.
Exploration of novel synthetic methodologies could enhance access to structurally diverse cinnoline derivatives. Developing more efficient and selective synthetic routes would facilitate the preparation of compound libraries for biological screening and structure-activity relationship studies.
Evaluation of in vivo efficacy and safety profiles will be essential for advancing promising 3-Bromocinnolin-4-ol derivatives toward potential clinical applications. Studies assessing pharmacokinetics, toxicity, and efficacy in appropriate animal models will provide valuable insights into the therapeutic potential of these compounds.
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